2-(1-Methylcyclobutyl)-1,3-oxazole
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Overview
Description
2-(1-Methylcyclobutyl)-1,3-oxazole is an organic compound that features a unique structure combining a cyclobutyl ring with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylcyclobutanone with an appropriate nitrile oxide, leading to the formation of the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclobutyl)-1,3-oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated oxazole derivatives.
Substitution: Functionalized oxazole compounds with diverse substituents.
Scientific Research Applications
2-(1-Methylcyclobutyl)-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclobutyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclobutyl)acetic Acid: Shares the cyclobutyl ring but differs in the functional group attached to it.
1-Methylcyclobutylmethanol: Contains a similar cyclobutyl ring but with a hydroxyl group instead of an oxazole ring.
Uniqueness
2-(1-Methylcyclobutyl)-1,3-oxazole is unique due to the presence of both the cyclobutyl and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(1-methylcyclobutyl)-1,3-oxazole |
InChI |
InChI=1S/C8H11NO/c1-8(3-2-4-8)7-9-5-6-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
OVRUKUQKKBSSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=NC=CO2 |
Origin of Product |
United States |
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